An In-depth Technical Guide to 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS 157984-54-8)
An In-depth Technical Guide to 5-Methylsulfanyl-3-trifluoromethyl-isothiazole (CAS 157984-54-8)
Introduction: Unpacking a Privileged Scaffold
The isothiazole ring system is a cornerstone in heterocyclic chemistry, recognized for its stability and diverse biological activities.[1] When functionalized with specific pharmacophores, the isothiazole scaffold becomes a powerful tool in medicinal chemistry. This guide focuses on a particularly compelling derivative: 5-Methylsulfanyl-3-trifluoromethyl-isothiazole.
The strategic incorporation of two key functional groups defines the potential of this molecule. The trifluoromethyl (-CF3) group is a celebrated substituent in modern drug design, known to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This is achieved through its strong electron-withdrawing nature and steric bulk.[4] Concurrently, the methylsulfanyl (-SCH3) group offers a versatile handle for further chemical modification. It can act as a leaving group in nucleophilic substitution reactions or be oxidized to sulfoxide and sulfone analogues, thereby modulating the electronic properties and solubility of the parent molecule.
This combination of a metabolically robust, lipophilic -CF3 group with a synthetically versatile -SCH3 group on a biologically active isothiazole core makes CAS 157984-54-8 a molecule of significant interest for scaffold-based drug discovery programs, particularly in oncology, and anti-inflammatory and anti-infective research.[5][6]
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety requirements is the foundation of effective laboratory investigation. The key characteristics of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 157984-54-8 | [7] |
| Molecular Formula | C₅H₄F₃NS₂ | [7] |
| Molecular Weight | 199.22 g/mol | [7] |
| Physical Form | Pale yellow liquid | [7] |
| Purity | ≥95% | [7] |
| InChI Key | UAJBAKVWZYOTTP-UHFFFAOYSA-N | [7] |
| Storage Temperature | Room temperature | [7] |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [7] |
| Pictogram | GHS07 (Exclamation Mark) | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 5-Methylsulfanyl-3-trifluoromethyl-isothiazole is not publicly detailed, a plausible and chemically sound synthetic route can be proposed based on established isothiazole synthesis methodologies. A highly effective approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[8]
A logical precursor for the isothiazole ring is trifluoroacetonitrile oxide, which can be generated in situ from trifluoromethyl aldoxime. The subsequent cycloaddition with a thioketene acetal would furnish the desired substituted isothiazole ring.
Causality Behind Experimental Choices:
-
In Situ Generation: Trifluoroacetonitrile oxide is highly reactive. Generating it in situ from a stable precursor like trifluoromethyl aldoxime using a mild oxidant prevents its decomposition and ensures it is immediately available for the cycloaddition step, maximizing yield.[8]
-
Dipolarophile Selection: Bis(methylthio)ethylene is an electron-rich dipolarophile, which facilitates a rapid and regioselective cycloaddition with the electron-deficient trifluoroacetonitrile oxide. The methylsulfanyl groups also provide the necessary atoms for the final product structure.
-
Solvent and Temperature: The reaction would likely be conducted in an aprotic solvent (e.g., dichloromethane or acetonitrile) at or below room temperature to maintain the stability of the nitrile oxide intermediate.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data allows for unambiguous structural confirmation. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[9][10][11]
| Spectroscopy | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | -SCH₃ (singlet) | δ ≈ 2.5 - 2.8 ppm |
| Isothiazole H-4 (singlet) | δ ≈ 7.0 - 7.5 ppm | |
| ¹³C NMR | -SCH₃ | δ ≈ 15 - 20 ppm |
| Isothiazole C-4 | δ ≈ 120 - 125 ppm | |
| Isothiazole C-5 | δ ≈ 160 - 170 ppm | |
| -CF₃ (quartet, ¹JCF ≈ 270-280 Hz) | δ ≈ 120 - 125 ppm | |
| Isothiazole C-3 (quartet, ²JCF ≈ 35-40 Hz) | δ ≈ 150 - 155 ppm | |
| ¹⁹F NMR | -CF₃ (singlet) | δ ≈ -62 to -68 ppm (relative to CFCl₃) |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 199 |
Rationale for Predictions:
-
¹H NMR: The methyl protons of the -SCH₃ group are expected in the typical alkyl-thioether region. The lone proton on the isothiazole ring (H-4) would appear as a singlet in the aromatic region, shifted downfield due to the influence of the heteroatoms.[9][12]
-
¹³C NMR: The carbon of the -CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. The adjacent ring carbon (C-3) will also show a smaller quartet splitting due to two-bond coupling.[11][13]
-
¹⁹F NMR: The chemical shift for a trifluoromethyl group attached to an aromatic heterocyclic system typically falls within the -60 to -70 ppm range.[10][14]
Reactivity and Potential for Derivatization
The molecule possesses three primary sites of reactivity, making it a versatile building block for creating a library of analogues.
-
Isothiazole Ring (Position 4): The C-H bond at the 4-position is susceptible to electrophilic substitution, such as halogenation or nitration, allowing for the introduction of new functional groups.
-
Methylsulfanyl Group: This group is the most synthetically versatile handle.
-
Oxidation: It can be selectively oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) derivatives using agents like m-CPBA or Oxone. This transformation dramatically alters the electronic properties and hydrogen-bonding capacity of the molecule.
-
Nucleophilic Displacement: The methylthio group can be a target for nucleophilic aromatic substitution (SNAᵣ), particularly after activation by oxidation to the sulfonyl group, which is an excellent leaving group. This allows for the introduction of amines, alkoxides, and other nucleophiles.[15]
-
-
Trifluoromethyl Group: The -CF₃ group is generally unreactive and metabolically stable, which is one of its key advantages in drug design.[3]
Applications in Drug Discovery and Development
Isothiazole-containing molecules have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][5][6] The inclusion of a trifluoromethyl group is a proven strategy to enhance a drug candidate's profile, improving metabolic stability, bioavailability, and target engagement.[3][16][17]
Therefore, 5-Methylsulfanyl-3-trifluoromethyl-isothiazole serves as a high-potential starting point for several therapeutic areas:
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated heterocyclic scaffolds.[4]
-
Anti-infectives: The isothiazole nucleus is present in some antimicrobial agents, and the properties imparted by the -CF₃ group could enhance efficacy.
-
Inflammation and Immunology: Derivatives of isothiazoles have been investigated as anti-inflammatory agents.[5]
The core value of this compound lies in its use as a "privileged scaffold" that can be systematically modified to generate a library of analogues for high-throughput screening, enabling structure-activity relationship (SAR) studies.
Representative Experimental Protocol: In Vitro Cytotoxicity Evaluation
To assess the potential of a new compound as an anticancer agent, a foundational experiment is the in vitro cytotoxicity assay. The MTT assay is a robust and widely used colorimetric method to determine cell viability.[18] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[19]
MTT Assay Workflow
Detailed Step-by-Step Methodology
This protocol is a self-validating system that includes necessary controls for accurate interpretation.
-
Cell Culture and Seeding:
-
Maintain a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA, perform a cell count, and resuspend in fresh medium to a density of 1x10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1x10⁴ cells) into each well of a 96-well flat-bottom plate. Leave wells for "blank" controls with medium only.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[20]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole in cell-culture-grade DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[20]
-
Controls are critical:
-
Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing only culture medium (no cells).
-
-
Carefully remove the medium from the attached cells and replace it with 100 µL of medium containing the appropriate compound concentrations or controls.
-
Incubate the plate for an exposure period of 24, 48, or 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[21]
-
-
Data Analysis and Interpretation:
-
Subtract the average OD of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Sample / OD of Negative Control) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
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